Welcome to the BenchChem Online Store!
molecular formula C17H14N4OS B8456144 2-(1H-Benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

2-(1H-Benzimidazol-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No. B8456144
M. Wt: 322.4 g/mol
InChI Key: QCLULFQNGREBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645784B2

Procedure details

2-Methyl-benzothiazol-5-ylamine (32 mg, 0.2 mmol) and bromoacethyl bromide were added to a suspension of (N,N-diisopropyl)aminomethylpolystyrene resin (170 mg) in anhydrous TBF (2 mL) and the reaction mixture was shaken for 4 h at ambient temperature. The resin was then filtered off. 1H-benzoimidazole (35 mg, 0.3 mmol) and potassium tert-butoxide (0.36 mL of 1 M solution in THF, 0.36 mmol,) were added and the mixture was stirred at 55° C. for 24 h. The crude product was purified on a preparative LC/MS (XTerra C8 column 19×100 mm, 0.1 M aqueous NH4Ac/CH3CN). The pooled to fractions were lyophilized to afford 4 mg (6%) of the title compound. Calculated for C17H14N4OS m/z: 322.39, found 323.0 [M+H]+.
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Yield
6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:5]=2[N:6]=1.[Br-].[NH:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[CH:14]1.[CH3:22][C:23](C)([O-:25])C.[K+]>>[N:13]1([CH2:22][C:23]([NH:11][C:8]2[CH:9]=[CH:10][C:4]3[S:3][C:2]([CH3:1])=[N:6][C:5]=3[CH:7]=2)=[O:25])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[N:15]=[CH:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
TBF
Quantity
2 mL
Type
solvent
Smiles
Step Two
Name
Quantity
35 mg
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Name
Quantity
0.36 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was shaken for 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was then filtered off
STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a preparative LC/MS (XTerra C8 column 19×100 mm, 0.1 M aqueous NH4Ac/CH3CN)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC(=O)NC=2C=CC1=C(N=C(S1)C)C2
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.